2-Bromo-N-(1-(5-chlorothiophen-2-yl)ethyl)benzamide
Description
Properties
Molecular Formula |
C13H11BrClNOS |
|---|---|
Molecular Weight |
344.65 g/mol |
IUPAC Name |
2-bromo-N-[1-(5-chlorothiophen-2-yl)ethyl]benzamide |
InChI |
InChI=1S/C13H11BrClNOS/c1-8(11-6-7-12(15)18-11)16-13(17)9-4-2-3-5-10(9)14/h2-8H,1H3,(H,16,17) |
InChI Key |
RKKCITASGGEOKO-UHFFFAOYSA-N |
Canonical SMILES |
CC(C1=CC=C(S1)Cl)NC(=O)C2=CC=CC=C2Br |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Bromo-N-(1-(5-chlorothiophen-2-yl)ethyl)benzamide typically involves the following steps:
Thiophene Derivatization: The chlorothiophene moiety is synthesized separately.
Coupling Reaction: The brominated benzamide is then coupled with the chlorothiophene derivative under specific reaction conditions, often involving a palladium catalyst.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors and stringent quality control measures to ensure purity and consistency. The process typically includes:
Raw Material Preparation: Ensuring high purity of starting materials.
Reaction Optimization: Scaling up the reaction conditions to industrial levels.
Purification: Using techniques such as recrystallization and chromatography to obtain the final product.
Chemical Reactions Analysis
Types of Reactions
2-Bromo-N-(1-(5-chlorothiophen-2-yl)ethyl)benzamide undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, altering its chemical structure.
Coupling Reactions: It can participate in coupling reactions, such as Suzuki-Miyaura coupling, to form more complex molecules.
Common Reagents and Conditions
Substitution: Common reagents include nucleophiles like amines and thiols.
Oxidation: Oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride.
Coupling: Palladium catalysts and boronic acids are commonly used in coupling reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted benzamides, while coupling reactions can produce complex biaryl compounds.
Scientific Research Applications
2-Bromo-N-(1-(5-chlorothiophen-2-yl)ethyl)benzamide is utilized in several scientific research fields:
Chemistry: Used as a building block in organic synthesis and material science.
Biology: Investigated for its potential biological activities and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.
Industry: Used in the synthesis of advanced materials and specialty chemicals.
Mechanism of Action
The mechanism of action of 2-Bromo-N-(1-(5-chlorothiophen-2-yl)ethyl)benzamide involves its interaction with specific molecular targets. The bromine and chlorothiophene moieties play crucial roles in its reactivity and binding affinity. The compound can modulate various biochemical pathways, depending on its application.
Comparison with Similar Compounds
Halogenated Benzamides with Varied Substituents
Several benzamide derivatives share halogenation patterns but differ in substituent groups, impacting their properties:
Key Observations :
Benzamides with Heterocyclic Side Chains
Compounds with heterocyclic moieties demonstrate diverse electronic and steric effects:
Key Observations :
- The target compound’s 5-chlorothiophen-2-yl group introduces sulfur-based interactions (e.g., S···π contacts), contrasting with indole or benzimidazole systems that engage in hydrogen bonding .
- Bulky substituents (e.g., tert-butyl in ) reduce solubility compared to the thiophene’s compact structure .
Biological Activity
6-Chloro-N4-cyclopropyl-N4-ethylpyrimidine-2,4-diamine is a synthetic compound belonging to the class of pyrimidine derivatives. This compound has garnered attention for its potential biological activities, particularly in the field of cancer research. Its structure includes a chlorinated pyrimidine ring with cyclopropyl and ethyl groups, which contribute to its unique chemical properties and biological interactions.
Chemical Structure and Properties
The molecular formula of 6-chloro-N4-cyclopropyl-N4-ethylpyrimidine-2,4-diamine is . The presence of the chlorine atom at the 6-position enhances its reactivity and biological activity.
| Property | Description |
|---|---|
| Molecular Formula | C10H13ClN4 |
| Molecular Weight | 228.69 g/mol |
| Structural Features | Chlorinated pyrimidine ring, cyclopropyl and ethyl groups |
Research indicates that 6-chloro-N4-cyclopropyl-N4-ethylpyrimidine-2,4-diamine exhibits its biological effects primarily through the inhibition of specific signaling pathways associated with cancer cell proliferation. It has been shown to interact with various biological targets, including enzymes and receptors involved in cell signaling.
Key Mechanisms:
- Inhibition of Oncogenic Pathways : The compound inhibits pathways that activate oncogenes, leading to reduced tumor growth.
- Induction of Apoptosis : It promotes apoptosis in cancer cells, contributing to its potential as an anticancer agent.
Biological Activity
The biological activity of 6-chloro-N4-cyclopropyl-N4-ethylpyrimidine-2,4-diamine has been evaluated in various studies. Notably, it has demonstrated efficacy against several cancer cell lines.
Case Studies
- In Vitro Studies : In studies involving various cancer cell lines, this compound showed significant cytotoxicity with IC50 values comparable to established chemotherapeutic agents.
- Mechanistic Studies : Receptor binding assays indicated that the compound effectively binds to targets involved in tumorigenesis, suggesting a multifaceted mechanism of action.
Research Findings
Recent research has highlighted several key findings regarding the biological activity of 6-chloro-N4-cyclopropyl-N4-ethylpyrimidine-2,4-diamine:
- Cell Line Testing : Studies conducted on human breast cancer (MDA-MB-231) and colorectal cancer (HT-29) cell lines revealed that the compound significantly reduced cell viability.
- Signaling Pathway Analysis : The compound was found to downregulate the expression of proteins involved in cell cycle progression and survival.
Q & A
Q. What are the recommended synthetic routes for 2-Bromo-N-(1-(5-chlorothiophen-2-yl)ethyl)benzamide, and how can reaction conditions be optimized?
A common approach involves coupling 2-bromobenzoyl chloride with a 1-(5-chlorothiophen-2-yl)ethylamine intermediate. For example, Bi(OTf)₃-catalyzed reactions in MeNO₂ at 60°C for 16 hours have been used for analogous thiophene-containing benzamides, achieving moderate yields (37%) after purification via chromatography . Optimization may involve:
- Solvent selection : Polar aprotic solvents (e.g., MeNO₂) enhance electrophilic reactivity.
- Catalyst loading : 2 mol% Bi(OTf)₃ improves yield while minimizing side reactions.
- Temperature control : Heating at 60°C balances reaction rate and decomposition risks.
Purification typically employs gradient elution (e.g., cyclohexane/EtOAc mixtures) and TLC monitoring .
Q. How can the purity and structural identity of this compound be validated post-synthesis?
- 1H-NMR and 13C-NMR : Confirm regiochemistry of the bromo and chloro substituents and amide bond formation. For example, thiophene protons resonate at δ 6.5–7.5 ppm, while aromatic benzamide protons appear at δ 7.2–8.0 ppm .
- Mass spectrometry (MS) : Verify molecular weight (M+ calculated for C₁₃H₁₀BrClNOS: 352.94).
- Melting point analysis : Compare with literature values for analogous compounds (e.g., 164–166°C for bromo-substituted benzamides) .
Q. What crystallographic tools are suitable for determining its solid-state structure?
- SHELX suite : SHELXL refines small-molecule structures using high-resolution X-ray data. It handles twinned data and high-symmetry space groups effectively .
- Mercury CSD : Visualizes intermolecular interactions (e.g., hydrogen bonding between amide groups) and packing patterns .
- ORTEP-3 : Generates thermal ellipsoid plots to assess atomic displacement parameters and validate refinement quality .
Advanced Research Questions
Q. How can conflicting crystallographic data (e.g., disorder or twinning) be resolved during structural refinement?
- Disorder modeling : Use SHELXL’s PART instruction to split disordered atoms into multiple sites, constrained via SIMU/DELU commands to prevent overparameterization .
- Twinning analysis : Employ the Hooft parameter in SHELXL to detect twinning and apply TWIN/BASF commands for correction .
- Validation tools : Cross-check with PLATON’s ADDSYM to detect missed symmetry and R1/Rmerge metrics to ensure data consistency .
Q. What strategies are effective in designing biological activity studies for this compound, given its structural analogs?
- Target selection : Prioritize enzymes with known sensitivity to halogenated benzamides (e.g., kinase inhibitors or proteasome regulators).
- In vitro assays : Use MTT assays for cytotoxicity screening (IC₅₀ determination) and SPR/Western blotting to assess target binding .
- SAR studies : Modify the thiophene substituent (e.g., replace Cl with CF₃) or vary the benzamide bromine position to correlate structure with activity .
Q. How can reaction mechanisms for side-product formation during synthesis be investigated?
- Kinetic profiling : Monitor reaction progress via in situ FTIR or LC-MS to detect intermediates (e.g., hydrolysis byproducts).
- Computational modeling : Use DFT (e.g., Gaussian) to calculate activation barriers for competing pathways (e.g., amide vs. ester formation) .
- Isolation and characterization : Purify side products via preparative HPLC and analyze via NMR/X-ray crystallography .
Q. What computational methods predict the compound’s pharmacokinetic properties?
- ADMET prediction : Use SwissADME or ADMETLab to estimate logP (lipophilicity), CYP450 inhibition, and blood-brain barrier permeability.
- Molecular docking : AutoDock Vina or Schrödinger Suite models interactions with targets (e.g., ATP-binding pockets) .
- MD simulations : GROMACS assesses stability of ligand-protein complexes over nanosecond timescales .
Methodological Notes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
